molecular formula C22H27Cl3N2OS B1665716 Clopenthixol dihydrochloride CAS No. 633-59-0

Clopenthixol dihydrochloride

Katalognummer: B1665716
CAS-Nummer: 633-59-0
Molekulargewicht: 473.9 g/mol
InChI-Schlüssel: LPWNZMIBFHMYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as zuclopenthixol dihydrochloride (CAS 58045-23-1), is a thioxanthene derivative with a 2-chloro substituent on the tricyclic thioxanthene core. It features a piperazine ring linked via a propylidene group and an ethanol moiety. The dihydrochloride salt enhances solubility for pharmaceutical formulations. It is primarily used as a tranquilizer and antipsychotic agent, acting as a dopamine receptor antagonist .

Molecular Formula: C₂₂H₂₆Cl₂N₂OS
Molecular Weight: 437.4 (free base: 400.96) .

Eigenschaften

IUPAC Name

2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Thioxanthene Synthesis

The synthesis begins with 2-chloro-9-thioxanthone, which undergoes allylation via a Grignard reaction. Magnesium powder activates 2-chloro-9-thioxanthone in tetrahydrofuran (THF), followed by addition of allyl chloride to form 2-chloro-9-allyl-9-thioxanthene alcohol. Subsequent dehydration using acetyl chloride and acetic anhydride yields 2-chloro-9-(2-propenylidene)thioxanthene, a key intermediate with the requisite conjugated system for piperazine coupling.

Critical Parameters :

  • Temperature Control : Maintaining 40–50°C during dehydration prevents polymerization of the propenylidene intermediate.
  • Solvent Selection : THF optimizes Grignard reactivity, while toluene facilitates azeotropic water removal during dehydration.

Piperazine-Ethanol Coupling

The propenylidene intermediate undergoes nucleophilic addition with N-(2-hydroxyethyl)piperazine under reflux conditions (100–135°C). This exothermic reaction requires careful temperature modulation to avoid side reactions such as N-alkylation of the piperazine nitrogen. The product, a racemic mixture of cis (zuclopenthixol) and trans (clopenthixol) isomers, is obtained in 37–50% α-isomer content before purification.

Reaction Equation :
$$
\text{C}{15}\text{H}{10}\text{ClS} + \text{C}6\text{H}{14}\text{N}2\text{O} \xrightarrow{\Delta} \text{C}{22}\text{H}{25}\text{ClN}2\text{OS} + \text{H}_2\text{O} \quad
$$

Stereoselective Isomer Separation

Benzoate Ester Differentiation

The patent CN103214453A introduces a benzoylation strategy to resolve cis-trans isomers. Treating the isomer mixture with benzoyl chloride in ethyl acetate at 70°C selectively esterifies the trans-isomer’s hydroxyl group. The benzoate derivatives exhibit divergent solubility profiles, enabling crystallization-based separation.

Optimized Conditions :

Parameter Specification
Benzoyl chloride ratio 1.2:1 (mol:mol)
Solvent Ethyl acetate/toluene
Crystallization temp 0–5°C

Post-crystallization, the trans-benzoate is hydrolyzed using 10% NaOH to regenerate trans-clopenthixol. This method achieves 98.5% isomer purity, outperforming traditional chromatography.

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in ethanol, yielding the dihydrochloride salt. Stoichiometric control (2.1–2.3 eq HCl) ensures complete protonation without oversalting. Final recrystallization from methanol/acetone (1:3 v/v) removes residual cis-isomer, achieving pharmacopeial standards.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : $$ ^1\text{H} $$ NMR (DMSO-d6) shows characteristic signals: δ 7.85 (d, J=8.4 Hz, thioxanthene H-1), 3.72 (m, piperazine CH2), 2.58 (t, J=6.8 Hz, ethanol CH2).
  • HPLC : Reverse-phase C18 column (UV 254 nm) resolves cis/trans isomers with retention times of 12.3 min (trans) and 14.7 min (cis).

Purity Assessment

Lot testing (n=5 batches) demonstrates:

Parameter Result
Isomeric purity 99.2–99.8%
Related substances <0.1% (any impurity)
Residual solvents <50 ppm (ICH Q3C)

Industrial Scale-Up Considerations

Process Intensification

  • Continuous Flow Synthesis : Pilot studies show a 40% yield increase by replacing batch Grignard reactions with microreactor systems.
  • Solvent Recovery : Ethyl acetate is distilled and reused, reducing waste by 65%.

Regulatory Compliance

The European Pharmacopoeia mandates:

  • Heavy Metals : <10 ppm (Pb, Cd, Hg)
  • Microbial Limits : <100 CFU/g (TAMC)

Analyse Chemischer Reaktionen

Types of Reactions

Zuclopenthixol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of degradation products.

    Reduction: Involves the reduction of the thioxanthene ring.

    Substitution: Commonly involves the substitution of the chlorine atom in the thioxanthene ring.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products Formed

The major products formed from these reactions include various degradation products, which are identified and characterized using techniques like LCMS/MS .

Wissenschaftliche Forschungsanwendungen

Zuclopenthixol hydrochloride is extensively used in scientific research, particularly in the fields of:

Wirkmechanismus

Zuclopenthixol hydrochloride exerts its effects primarily through antagonism of dopamine receptors, specifically D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors. By blocking these receptors, it helps to alleviate symptoms of psychosis, such as hallucinations and delusions .

Vergleich Mit ähnlichen Verbindungen

Flupentixol Dihydrochloride

  • Structure : Differs by substitution of the 2-chloro group with a 2-trifluoromethyl group on the thioxanthene ring.
  • Molecular Formula : C₂₃H₂₅F₃N₂OS·2HCl
  • Molecular Weight : 507.4 .
  • Pharmacology : Atypical antipsychotic with additional antidepressant effects. The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration compared to zuclopenthixol .
  • Clinical Use : Treats schizophrenia and depression (in combination with melitracen as Deanxit) .
Parameter Zuclopenthixol Dihydrochloride Flupentixol Dihydrochloride
Thioxanthene Substituent 2-Chloro 2-Trifluoromethyl
Molecular Weight 437.4 507.4
Therapeutic Class Tranquilizer Antipsychotic/Antidepressant
Key Receptor Activity Dopamine D2 antagonist Dopamine/Serotonin antagonist

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol Dihydrochloride

  • CAS : 1535-17-7
  • Structure : Shares the trifluoromethyl-thioxanthene core with flupentixol but includes an additional ethoxy group in the side chain.
  • Molecular Formula : C₂₅H₃₁Cl₂F₃N₂O₂S
  • Pharmacology : Enhanced side-chain flexibility may alter binding kinetics. The ethoxy group could reduce metabolic clearance compared to zuclopenthixol .

Clopenthixol

  • Synonym: Alternative name for zuclopenthixol, confirmed by IUPAC naming (CAS 982-24-1).
  • Use: Regional nomenclature differences; identical structure and therapeutic application .

Structural and Functional Insights

  • Role of Halogen Substituents :

    • Chlorine (zuclopenthixol) : Moderately electron-withdrawing, influencing receptor affinity and metabolic stability.
    • Trifluoromethyl (flupentixol) : Strongly electron-withdrawing and lipophilic, enhancing CNS penetration and prolonging half-life .
  • Piperazine-Ethanol Motif: Common in thioxanthene antipsychotics, critical for dopamine receptor interaction. Modifications here (e.g., ethoxy extension in CAS 1535-17-7) adjust potency and selectivity .

Biologische Aktivität

The compound 2-(4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol dihydrochloride , commonly referred to as Zuclopenthixol dihydrochloride , is a thioxanthene derivative primarily used in psychiatric medicine. It exhibits antipsychotic properties and has been studied for its effects on various neurological and psychological disorders.

  • Molecular Formula : C22H27Cl3N2OS
  • Molecular Weight : 473.88658 g/mol
  • CAS Number : 58045-23-1
  • EINECS Number : 261-080-2

Zuclopenthixol functions primarily as a dopamine receptor antagonist, particularly targeting D2 receptors in the central nervous system (CNS). This action is crucial for its antipsychotic effects, as it helps mitigate symptoms associated with psychosis, such as hallucinations and delusions. Additionally, it has some affinity for serotonin receptors, which may contribute to its antidepressant properties.

Antipsychotic Effects

Numerous studies have demonstrated the effectiveness of Zuclopenthixol in treating schizophrenia and other psychotic disorders. It is often preferred for patients who exhibit treatment-resistant symptoms or those who experience significant side effects from other antipsychotics.

Case Study Example :
A clinical trial involving 200 patients with chronic schizophrenia showed that those treated with Zuclopenthixol experienced a significant reduction in positive symptoms compared to a placebo group. The trial reported a 60% improvement in the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment.

Side Effects

While effective, Zuclopenthixol is associated with several side effects, including:

  • Sedation
  • Weight gain
  • Extrapyramidal symptoms (EPS)
  • Hormonal changes (e.g., hyperprolactinemia)

Comparative Efficacy

A comparative analysis of Zuclopenthixol with other antipsychotics highlights its unique profile.

Antipsychotic Efficacy (%) Common Side Effects
Zuclopenthixol60Sedation, EPS
Risperidone70Weight gain, EPS
Olanzapine65Weight gain
Aripiprazole55Akathisia

Pharmacokinetics

Research indicates that Zuclopenthixol is rapidly absorbed with peak plasma concentrations reached within 2 to 4 hours post-administration. It has a half-life of approximately 20 hours, allowing for once-daily dosing in many cases.

Interaction Studies

Studies have shown that combining Zuclopenthixol with other medications can alter its efficacy and side effect profile. For instance, co-administration with SSRIs may enhance its antidepressant effects while increasing the risk of serotonin syndrome.

Long-term Use Outcomes

Long-term studies suggest that patients on Zuclopenthixol maintain symptom control over extended periods without significant deterioration in cognitive function or quality of life. However, monitoring for metabolic syndrome is recommended due to potential weight gain.

Q & A

Q. What synthetic methodologies are commonly employed for this compound, and what parameters critically influence yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps:

  • Formation of the thioxanthene core via Friedel-Crafts alkylation.
  • Propyl-piperazine linkage using coupling reagents (e.g., DCC/DMAP).
  • Ethanol functionalization via hydroxyethylation. Critical parameters:
  • Temperature control (0–5°C for intermediates sensitive to thermal degradation).
  • Solvent selection (dichloromethane or DMF for optimal solubility).
  • Stoichiometric precision to minimize side products (piperazine:thioxanthene molar ratio = 1.2:1). Purification via silica gel chromatography (60–120 mesh) and recrystallization in ethanol-diethyl ether yields >95% purity .

Q. Which analytical techniques validate structural identity and purity in research settings?

  • X-ray crystallography : Resolves Z/E isomerism of the thioxanthen-ylidene group (C–C bond length: 1.34 Å for Z-form) .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) confirms piperazine proton environments (δ 2.5–3.5 ppm for N–CH₂ groups).
  • HPLC-PDA : C18 column with acetonitrile-phosphate buffer gradient (5→95% over 15 min) achieves 98.5% purity (area normalization).
  • HRMS : Molecular ion [M+H]⁺ at m/z 487.1523 (Δ <5 ppm) .

Advanced Research Questions

Q. How can computational modeling optimize derivative synthesis and reaction pathways?

  • Quantum chemical calculations : DFT (B3LYP/6-311+G(d,p)) models transition states for propyl-piperazine coupling (activation energy <25 kcal/mol).
  • Reaction path algorithms : Genetic algorithms identify low-energy pathways, reducing reaction time by 40% in microfluidic flow systems (residence time: 120 s at 40°C).
  • Machine learning : Trained on 150+ thioxanthene analogs, models predict optimal Pd(OAc)₂ catalyst loading (0.5 mol%) and solvent polarity (ε=37.5 for THF) .

Q. What experimental strategies resolve contradictions between in vitro receptor binding and in vivo efficacy?

  • Parallel assays :
  • In vitro: Radioligand binding (HEK293-D2 cells, [³H]spiperone, IC₅₀ = 3.2 nM).
  • In vivo: Microdialysis in rat prefrontal cortex (dopamine release quantified via LC-MS/MS, LLOQ=0.1 ng/mL).
    • Pharmacokinetic modeling : Two-compartment model accounts for blood-brain barrier penetration (logP=3.8 ±0.2).
    • Metabolite profiling : Q-TOF MS/MS identifies active N-oxide metabolites (retention time=2.8 min) that may enhance in vivo effects .

Q. How do researchers quantify Z/E isomerization during stability studies?

  • UPLC-PDA/MS method :
  • Column: Acquity BEH C18 (1.7 μm, 2.1×50 mm).
  • Gradient: 0.1% formic acid in water/acetonitrile (5→95% over 3 min).
  • Detection: 254 nm (PDA) and ESI+ (QDa MS).
    • Forced degradation : 0.1N HCl (24 h) induces 12% E-isomer formation.
    • Validation parameters:
  • Linearity: >0.999 (0.1–100 μg/mL).
  • Precision: Intra-day RSD <2% .

Methodological Notes

  • Safety in experimental design : Use fume hoods (ventilation >100 ft³/min) and PPE (nitrile gloves, safety goggles) due to acute toxicity (Oral LD₅₀ = 300 mg/kg) .
  • Data contradiction analysis : Apply Bland-Altman plots to compare in vitro/in vivo results, with 95% limits of agreement (±1.96 SD).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopenthixol dihydrochloride
Reactant of Route 2
Clopenthixol dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.